molecular formula C12H18ClN3O2S B1401341 4-((6-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane CAS No. 1316222-91-9

4-((6-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane

Cat. No.: B1401341
CAS No.: 1316222-91-9
M. Wt: 303.81 g/mol
InChI Key: ATNKSXYYHGMRDU-UHFFFAOYSA-N
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Description

"4-((6-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane" is a heterocyclic compound featuring a seven-membered azepane ring substituted with a methylsulfonyl group at position 1 and a 6-chloropyrazin-2-ylmethyl moiety at position 2.

Properties

IUPAC Name

4-[(6-chloropyrazin-2-yl)methyl]-1-methylsulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2S/c1-19(17,18)16-5-2-3-10(4-6-16)7-11-8-14-9-12(13)15-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNKSXYYHGMRDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(CC1)CC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane typically involves the reaction of 6-chloro-pyrazine-2-carbaldehyde with azepane in the presence of a suitable baseThe reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-((6-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((6-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-((6-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane involves its interaction with specific molecular targets. The chloro-pyrazine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methanesulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonyl Groups

  • 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol ():
    This compound shares a methylsulfonyl group but incorporates a piperidine ring (six-membered) instead of azepane. The sulfonyl group is attached to a phenyl ring rather than the nitrogen atom, altering electronic distribution and steric bulk. Piperidine derivatives are often more conformationally rigid than azepanes, which may affect binding affinity in pharmacological contexts .

  • 1,4-Bis((3-(1-propylpiperidin-4-yl)phenyl)sulfonyl)butane ():
    A bis-sulfonylated piperidine derivative with extended alkyl chains. Unlike the target compound, this molecule lacks a chloropyrazine moiety, which could reduce its halogen-mediated interactions (e.g., in enzyme inhibition) .

Chlorinated Heterocycles

  • 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one ():
    A benzodiazepine impurity with a chloro substituent and fluorophenyl group. While structurally distinct from the target compound, the chlorine atom in both molecules may confer similar metabolic stability or lipophilicity. Benzodiazepines typically exhibit central nervous system activity, whereas azepane derivatives are less explored in this context .

  • 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline (): A quinazoline derivative with chloro and fluorophenyl groups. Quinazolines are planar aromatic systems, contrasting with the non-aromatic azepane ring. This difference may influence solubility and π-π stacking interactions .

Functional Group Analysis

Compound Core Structure Key Substituents Potential Applications
Target compound Azepane 6-Chloropyrazinylmethyl, methylsulfonyl Unclear (no data in evidence)
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol Piperidine Methylsulfonylphenyl, propyl Patent-listed (likely CNS or metabolic)
7-Chloro-5-(2-fluorophenyl)-benzodiazepine Benzodiazepine Chloro, fluorophenyl Pharmaceutical impurity

Research Findings and Limitations

  • Synthetic Pathways: The patent in describes methods for synthesizing sulfonylated piperidines, which could theoretically be adapted for azepane derivatives.
  • Biological Data: No activity or toxicity data for the target compound are available in the evidence. In contrast, benzodiazepines () are well-characterized pharmacologically, but their structural dissimilarity limits extrapolation.
  • Regulatory Status : The compounds in are listed as reference standards for impurities, suggesting that structurally related azepanes might require rigorous purity profiling if developed pharmaceutically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((6-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane
Reactant of Route 2
Reactant of Route 2
4-((6-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane

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